molecular formula C16H9NO2 B184693 chromeno[4,3-b]quinolin-6-one CAS No. 5100-81-2

chromeno[4,3-b]quinolin-6-one

Cat. No.: B184693
CAS No.: 5100-81-2
M. Wt: 247.25 g/mol
InChI Key: BYLOQNYQAMIHJQ-UHFFFAOYSA-N
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Description

Chromeno[4,3-b]quinolin-6-one is a fused heterocyclic compound comprising a coumarin (chromene) moiety fused with a quinoline system at specific positions. This scaffold has garnered significant attention due to its structural complexity and diverse biological activities, including antimicrobial , anticancer , and enzyme inhibitory properties . The compound is synthesized via multi-component reactions (MCRs) involving 4-hydroxycoumarin, aldehydes, and amines, often catalyzed by recyclable nanocatalysts (e.g., Fe₃O₄@SiO₂@CPS-supported SO₃H-tryptamine) or green solvents like halloysite nanoclay under solvent-free conditions . Derivatives such as 9-methoxy-6H-chromeno[4,3-b]quinolin-6-one (C₁₇H₁₁NO₃, m/z 277.28) exhibit distinct spectral properties (e.g., ¹H NMR peaks at δ 2.42 for methyl groups) .

Properties

CAS No.

5100-81-2

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

chromeno[4,3-b]quinolin-6-one

InChI

InChI=1S/C16H9NO2/c18-16-12-9-10-5-1-3-7-13(10)17-15(12)11-6-2-4-8-14(11)19-16/h1-9H

InChI Key

BYLOQNYQAMIHJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6H-1Benzopyrano[4,3-b]quinolin-6-one involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of silica sulfuric acid . Another method utilizes ultrasound-mediated, catalyst-free conditions to achieve the synthesis . The reaction typically proceeds through a condensation mechanism, forming the desired heterocyclic structure.

Industrial Production Methods

While specific industrial production methods for 6H-1Benzopyrano[4,3-b]quinolin-6-one are not extensively documented, the scalable synthesis often involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. The use of environmentally friendly and cost-effective reagents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6H-1Benzopyrano[4,3-b]quinolin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzopyranoquinoline scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzopyranoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

6H-1

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno[4,3-b]quinolin-6-one belongs to a broader class of fused heterocycles. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Synthesis Method Biological Activity Key Catalytic Systems Reference(s)
This compound Coumarin fused with quinoline at positions 4,3-b; keto group at C6 MCRs of 4-hydroxycoumarin, aldehydes, amines; nanocatalysts (Fe₃O₄@SiO₂) Antimicrobial, anticancer (A549 IC₅₀: 1.03 μM) Fe₃O₄@SiO₂@CPS, halloysite nanoclay
Chromeno[3,4-b][4,7]phenanthroline Coumarin fused with phenanthroline Microwave-assisted three-component reaction (no catalyst) Not explicitly reported; likely DNA-intercalating due to phenanthroline moiety Solvent-free, microwave irradiation
Chromeno[4,3-b]benzo[f]quinolin-6-one Coumarin fused with benzoquinoline TEBAC-catalyzed reaction in aqueous media Antiproliferative (e.g., leukemia cell lines) Triethylbenzyl ammonium chloride (TEBAC)
Chromeno[4,3-b][1,5]naphthyridin-6-one Coumarin fused with naphthyridine One-pot cyclization using DMF as carbon source Topoisomerase I inhibition (IC₅₀: <1 μM); cytotoxic (A549/SKOV03) Copper catalysis
7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] Spirocyclic derivatives with cycloalkane motifs Clauson–Kaas reaction with 2,5-dimethoxytetrahydrofuran Cholinesterase inhibition (Alzheimer’s targets) Acetic acid medium
Benzo[5,6]chromeno[3,2-c]quinoline Extended π-system with additional benzene ring p-Toluenesulfonic acid-catalyzed MCRs in aqueous media Anticancer (e.g., lung adenocarcinoma) Aqueous medium, acid catalysis

Key Findings:

Spirocyclic variants (e.g., 7-amine-spiro derivatives) introduce conformational rigidity, enhancing target selectivity in enzyme inhibition .

Synthetic Efficiency: this compound synthesis benefits from recyclable nanocatalysts (e.g., Fe₃O₄@SiO₂@CPS), achieving yields >70% . In contrast, phenanthroline derivatives require microwave assistance but avoid catalysts entirely . Green methods (e.g., halloysite nanoclay) reduce environmental impact compared to copper-catalyzed naphthyridin-6-ones .

Biological Performance: Chromeno[4,3-b][1,5]naphthyridin-6-ones show superior Topo I inhibition (IC₅₀ <1 μM) and cytotoxicity (A549 IC₅₀: 1.03 μM) over parent chromenoquinolinones . Antimicrobial activity is more pronounced in SO₃H-tryptamine-supported derivatives, likely due to enhanced bioavailability from sulfonic acid groups .

Catalytic Systems: Magnetic nanocatalysts (Fe₃O₄-based) dominate chromenoquinolin-6-one synthesis, enabling easy recovery and reuse . Aqueous or solvent-free conditions (e.g., TEBAC in water , halloysite clay ) align with green chemistry principles.

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